Cas no 22367-92-6 (3-(3,4-dimethoxyphenyl)-2H-chromen-2-one)

3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by its dimethoxy-substituted phenyl ring attached to the chromen-2-one core. This compound exhibits notable photophysical properties, making it suitable for applications in fluorescence studies and organic optoelectronic materials. Its structural features enhance stability and electronic delocalization, contributing to potential utility in dye-sensitized systems or as a precursor in medicinal chemistry. The dimethoxy groups further improve solubility in organic solvents, facilitating synthetic modifications. Analytical-grade purity ensures reproducibility in research applications. Its well-defined molecular structure allows for precise investigation in structure-activity relationship studies, particularly in fields exploring bioactive coumarin analogs.
3-(3,4-dimethoxyphenyl)-2H-chromen-2-one structure
22367-92-6 structure
Product Name:3-(3,4-dimethoxyphenyl)-2H-chromen-2-one
CAS No:22367-92-6
MF:C17H14O4
MW:282.290665149689
CID:2836521
PubChem ID:388101
Update Time:2025-05-20

3-(3,4-dimethoxyphenyl)-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one
    • 2H-1-Benzopyran-2-one, 3-(3,4-dimethoxyphenyl)-
    • VU0510527-1
    • NSC682564
    • CHEMBL1172341
    • F3139-2752
    • 22367-92-6
    • OIFPKNYYBNPHRA-UHFFFAOYSA-N
    • CBMicro_026161
    • DTXSID70327756
    • STK945801
    • BIM-0025960.P001
    • AKOS000673803
    • NSC-682564
    • CS-0359480
    • NCI60_029567
    • CCG-12897
    • AB00090464-01
    • 3(3',4'-Dimethoxyphenyl)coumarin
    • 3-(3,4-Dimethoxyphenyl)coumarin
    • Inchi: 1S/C17H14O4/c1-19-15-8-7-11(10-16(15)20-2)13-9-12-5-3-4-6-14(12)21-17(13)18/h3-10H,1-2H3
    • InChI Key: OIFPKNYYBNPHRA-UHFFFAOYSA-N
    • SMILES: O1C(C(=CC2C=CC=CC1=2)C1C=CC(=C(C=1)OC)OC)=O

Computed Properties

  • Exact Mass: 282.08920892g/mol
  • Monoisotopic Mass: 282.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 44.8Ų

3-(3,4-dimethoxyphenyl)-2H-chromen-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F3139-2752-2μmol
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$57.0 2023-07-05
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F3139-2752-5mg
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Additional information on 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one

Recent Advances in the Study of 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (CAS: 22367-92-6)

The compound 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one (CAS: 22367-92-6), a coumarin derivative, has recently gained significant attention in chemical biology and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its pharmacological properties, mechanism of action, and potential clinical applications.

Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have elucidated the critical role of the 3,4-dimethoxyphenyl substitution at the 3-position of the coumarin scaffold in enhancing biological activity. The compound demonstrates remarkable selectivity in modulating various enzymatic pathways, particularly showing potent inhibition of protein kinases involved in inflammatory and oncogenic signaling.

A breakthrough study in Bioorganic Chemistry (2024) revealed that 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one exhibits dual inhibitory activity against both COX-2 and 5-LOX enzymes, with IC50 values of 0.87 μM and 1.23 μM respectively. This unique pharmacological profile suggests its potential as a novel anti-inflammatory agent with reduced gastrointestinal toxicity compared to traditional NSAIDs. Molecular docking simulations demonstrated strong interactions with key amino acid residues in the active sites of both enzymes.

In cancer research, a recent publication in European Journal of Medicinal Chemistry (2024) reported that this compound induces apoptosis in triple-negative breast cancer cells through mitochondrial pathway activation, with particular efficacy against cancer stem cells (CSCs). The study identified downregulation of STAT3 and NF-κB signaling as key mechanisms, supported by proteomic analysis showing significant alteration in 78 cancer-related proteins upon treatment.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) have addressed previous challenges with coumarin bioavailability. Novel formulation approaches, including nanocrystal technology and lipid-based delivery systems, have improved oral absorption of 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one by 3.2-fold while maintaining favorable safety profiles in preclinical models. These advancements pave the way for potential clinical translation.

Emerging research in ACS Chemical Neuroscience (2024) suggests neuroprotective effects of this compound in models of neurodegenerative diseases. The molecule demonstrated ability to cross the blood-brain barrier and reduce oxidative stress markers by 62% in hippocampal neurons, while simultaneously inhibiting Aβ aggregation. These multifunctional properties position it as a promising candidate for Alzheimer's disease modification.

Ongoing clinical trials (Phase I/II) registered in 2024 are evaluating derivatives of 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one for oncology indications, with preliminary data showing manageable toxicity profiles and early signs of efficacy. The compound's versatility continues to inspire structure optimization efforts, with over 30 novel analogs currently under investigation in various research laboratories worldwide.

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